molecular formula C12H15N5O3 B12755061 9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- CAS No. 114199-20-1

9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl-

Cat. No.: B12755061
CAS No.: 114199-20-1
M. Wt: 277.28 g/mol
InChI Key: LAQPSUWVPAAKQD-UHFFFAOYSA-N
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Description

9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes an imidazo ring fused to a purine ring, with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- typically involves multi-step organic reactions. The starting materials often include purine derivatives and imidazole compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce a variety of substituted imidazopurine compounds.

Scientific Research Applications

9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9H-Imidazo(1,2-a)purin-9-one, 3,5-dihydro-3-((2-hydroxyethoxy)methyl)-5,6-dimethyl- is unique due to its specific functional groups and structural configuration. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

114199-20-1

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

IUPAC Name

3-(2-hydroxyethoxymethyl)-5,6-dimethylimidazo[1,2-a]purin-9-one

InChI

InChI=1S/C12H15N5O3/c1-8-5-17-11(19)9-10(14-12(17)15(8)2)16(6-13-9)7-20-4-3-18/h5-6,18H,3-4,7H2,1-2H3

InChI Key

LAQPSUWVPAAKQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C3=C(N=C2N1C)N(C=N3)COCCO

Origin of Product

United States

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